Ethyl 4-nitrobenzoate CAS number and properties
Ethyl 4-nitrobenzoate CAS number and properties
An In-depth Technical Guide to Ethyl 4-nitrobenzoate (B1230335)
Introduction
Ethyl 4-nitrobenzoate, also known as ethyl p-nitrobenzoate, is an organic compound that serves as a crucial intermediate in various chemical syntheses. With the CAS number 99-77-4, this ester of 4-nitrobenzoic acid and ethanol (B145695) is a pale yellow crystalline solid at room temperature.[1] Its molecular structure, featuring an aromatic ring with both an ester and a nitro group, makes it a versatile precursor in the pharmaceutical, dye, and pesticide industries.[2][3]
In the realm of drug development, Ethyl 4-nitrobenzoate is particularly significant as a semi-product in the synthesis of widely used local anesthetics such as procaine (B135) (novocaine) and benzocaine.[4][5][6] It also functions as a reference standard for calibrating analytical instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of Ethyl 4-nitrobenzoate are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | References |
| CAS Number | 99-77-4 | [2][7][8][9] |
| Molecular Formula | C₉H₉NO₄ | [1][2][7][10] |
| Molecular Weight | 195.17 g/mol | [2][3][9][11] |
| Appearance | White to light yellow crystalline solid/powder | [1][3][10] |
| Melting Point | 55-59 °C | [9][10][12] |
| Boiling Point | 186.3 °C | [10] |
| Density | ~1.25 g/cm³ | [1][4] |
| Solubility | Soluble in ethanol, ether, chloroform; Sparingly soluble in water | [1][3][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of Ethyl 4-nitrobenzoate. The following table outlines key spectral features.
| Spectroscopic Technique | Key Features | References |
| Infrared (IR) Spectroscopy | Strong absorption peak around 1712 cm⁻¹ corresponding to the C=O ester group. | [5][13] |
| ¹H NMR Spectroscopy | Spectra available in various databases for structural confirmation. | [5][7][14] |
| ¹³C NMR Spectroscopy | Spectra available for detailed structural analysis. | [5][7] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation pattern analysis. | [7][11] |
Experimental Protocols: Synthesis
The most common method for synthesizing Ethyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with ethanol. Various catalysts can be employed to improve reaction efficiency and yield.
Protocol 1: Synthesis via Fischer Esterification with Hexafluoropropanesulfonic Acid Hydrate Catalyst
This protocol describes a high-yield synthesis using a modern catalyst.[15]
-
Apparatus Setup : A 2-liter four-necked flask is equipped with a stirrer, condenser, thermometer, and dropping funnel.
-
Reactant Charging : Charge the flask with 700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid, and 10 g of hexafluoropropanesulfonic acid hydrate.
-
Reaction : The mixture is heated and refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Work-up : After the reaction is complete, the mixture is cooled. The product is isolated through filtration and washed.
-
Purification and Drying : The crude product is purified, typically by recrystallization from ethanol, to yield pure Ethyl 4-nitrobenzoate. The final product is dried to remove residual solvent.
-
Yield : This method reports a yield of 94.4% with a purity of 99.2% by HPLC.[15]
Protocol 2: Synthesis using Ultradispersed Natural Zeolite Catalysts and Microwave Irradiation
This protocol presents an environmentally friendly approach using heterogeneous catalysts and alternative energy sources.[5][6]
-
Reactant and Catalyst Preparation : In a reaction vessel, mix 0.5 g of 4-nitrobenzoic acid with ethanol (molar ratio of acid to ethanol is 1:35). Add 0.1 g of an ultradispersed hydrogen form of a natural zeolite (e.g., H-MOR or H-HEU-M) as the catalyst.[5]
-
Reaction Conditions : The reaction is carried out in an argon atmosphere. The mixture is irradiated with microwaves (e.g., 2450 MHz, 300 W) or ultrasound (e.g., 37 kHz, 330 W) for 2 hours.[5][6] The reaction temperature is maintained at the boiling point of the mixture (~80°C).[5]
-
Product Isolation : After the reaction period, the solution is filtered to separate the solid catalyst. The catalyst is washed with hot ethanol to recover any adsorbed product.
-
Purification : The combined filtrate is added to a 15% sodium carbonate solution until a slightly alkaline pH (7.5-8) is achieved to neutralize any unreacted acid. The product, Ethyl 4-nitrobenzoate, can then be extracted or crystallized.
-
Characterization : The final product is identified and its purity confirmed using GC/MS, FTIR, and NMR spectroscopy.[5]
Caption: General workflow for the synthesis of Ethyl 4-nitrobenzoate via esterification.
Applications in Drug Development
Ethyl 4-nitrobenzoate is a key building block in the synthesis of several pharmaceutical compounds, most notably local anesthetics. The nitro group can be readily reduced to an amine group, which is a common functional group in many biologically active molecules.
Precursor to Local Anesthetics
The primary application of Ethyl 4-nitrobenzoate in drug development is its role as an intermediate in the production of aminobenzoate-based local anesthetics.[4]
-
Benzocaine (Ethyl 4-aminobenzoate) : The synthesis involves the reduction of the nitro group of Ethyl 4-nitrobenzoate to an amino group. A common laboratory method uses indium powder and ammonium (B1175870) chloride in aqueous ethanol.[16]
-
Procaine (Novocaine) : The synthesis of procaine also starts from Ethyl 4-nitrobenzoate. The process involves the reduction of the nitro group, followed by transesterification with 2-(diethylamino)ethanol.
Caption: Pathway from Ethyl 4-nitrobenzoate to local anesthetics Benzocaine and Procaine.
Biological Activity and Safety
While primarily used as a synthetic intermediate, there is a mention of Ethyl 4-nitrobenzoate being used clinically for treating gastric ulcers.[2] However, it is also noted that it can be toxic if taken in large doses or over a long period.[2] Detailed information on specific signaling pathways associated with its therapeutic or toxic effects is not extensively available in the public domain.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 4-nitrobenzoate presents several hazards.[7]
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation : Causes skin irritation.[7]
-
Eye Irritation : Causes serious eye irritation.[7]
Standard laboratory personal protective equipment (PPE), including eye shields, gloves, and appropriate respiratory protection (e.g., N95 dust mask), should be used when handling this compound.[9][12]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethyl 4-nitrobenzoate | 99-77-4 | FE37379 | Biosynth [biosynth.com]
- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Page loading... [guidechem.com]
- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]
- 12. Ethyl 4-nitrobenzoate ≥98.0% (GC) | 99-77-4 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
